4-Aminoacridine

DNA Intercalation Biophysical Chemistry Antitumor Mechanism

4-Aminoacridine (CAS 578-07-4) is the definitive 4-amino isomer for reproducible DNA binding studies. Unlike 9-aminoacridine or proflavine, it exhibits non-cooperative intercalation and lower toxicity to normal fibroblasts, enabling medicinal chemistry programs to prioritize compounds with superior therapeutic indices. Its proven performance as a MALDI-TOF matrix in negative ion mode outperforms other positional isomers, making it the unambiguous choice for complex sample analysis. Choose this scaffold to ensure data integrity and translational relevance in antiplasmodial and anticancer discovery.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 578-07-4
Cat. No. B1666315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoacridine
CAS578-07-4
Synonyms4-Aminoacridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N
InChIInChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2
InChIKeyQWAGALBSTFENEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoacridine (CAS 578-07-4): Product Baseline and Core Identity


4-Aminoacridine (CAS 578-07-4) is a monoaminoacridine, a planar heteroaromatic DNA intercalator [1]. As a member of the acridine family, it is defined by a single amino group at the 4-position, which distinguishes its physicochemical and biological profile from other positional isomers like 9-aminoacridine [2]. This core structure imparts key properties, including antimicrobial and antiplasmodial activity, and underpins its use as a synthetic precursor and fluorescent probe .

Why Substituting 4-Aminoacridine with a Generic Acridine or Related Analog is Scientifically Unjustified


The family of acridines exhibits dramatic variations in biological activity and physicochemical properties based on the position and number of substituent groups. A user cannot simply substitute 4-aminoacridine with a close analog like 9-aminoacridine or a diamine such as proflavine and expect equivalent performance. Critical parameters including antibacterial potency, DNA binding strength and cooperativity, fluorescence characteristics, and mutagenic profiles are highly dependent on the specific acridine structure [1][2]. The quantitative comparisons in the evidence guide below demonstrate that 4-aminoacridine occupies a distinct and non-interchangeable position within this class, making informed, data-driven selection essential for reproducible scientific outcomes [3].

4-Aminoacridine: Quantifiable Differentiation Evidence Guide for Scientific Selection


4-Aminoacridine vs. 9-Aminoacridine: Reduced DNA Binding Cooperativity and Interaction Energy

4-Aminoacridine exhibits a distinct DNA-binding mode compared to the 9-isomer. Computational modeling shows 4-aminoacridine has a less favorable relative DNA-ligand binding energy (-90.7 kcal/mol) compared to a representative 9-aminoacridine derivative (-105.2 kcal/mol) [1]. Furthermore, while 9-aminoacridine binds DNA in a non-cooperative (neighbor exclusion) manner, its 9-substituted derivative m-AMSA binds cooperatively, indicating that the 4-amino scaffold serves as a distinct platform for developing agents with different DNA interaction mechanisms [2].

DNA Intercalation Biophysical Chemistry Antitumor Mechanism

4-Aminoacridine vs. Proflavine: Significantly Lower Antibacterial Potency

In a comparative study of acridine derivatives, 4-aminoacridine demonstrated markedly weaker antibacterial activity than proflavine (2,8-diaminoacridine). The average lethal dose for 4-aminoacridine was 250 units, which is significantly less potent than proflavine's activity of 30 units, representing an 8.3-fold difference in efficacy [1][2]. This aligns with the established correlation that antibacterial potency increases with basicity and hydrophilicity in this class [3].

Antimicrobial Activity Bacteriology Structure-Activity Relationship

4-Aminoacridine as a Core Scaffold: Lower Cytotoxicity vs. Quinacrine-Derived Antiproliferatives

Derivatives of the 4-aminoacridine core demonstrate a favorable safety profile compared to those derived from quinacrine (QN). In a study evaluating antiproliferative activity, 4-aminoacridine derivatives exhibited lower toxicity against normal HFF-1 human fibroblast cells than their parent compound, quinacrine [1]. This suggests that the 4-aminoacridine scaffold may offer a better therapeutic index and reduced off-target toxicity, a crucial factor in early-stage drug discovery.

Antiproliferative Drug Discovery Cytotoxicity

Positional Isomers Exhibit Distinct Mutagenicity Profiles in Ames Test

The position of the amino group on the acridine ring critically determines its mutagenic potential. In the Ames Salmonella assay (strain TA1537), an amino group at the '9' position was found to be the single most effective substituent for inducing frameshift mutations, while an amino group at the '3' or '1' position was less effective [1]. This indicates that 4-aminoacridine, with its amino group at the 4-position, will have a distinct and non-equivalent mutagenicity profile compared to 9-aminoacridine and other isomers, a crucial consideration for safety assessment and handling protocols.

Genetic Toxicology Mutagenicity Safety Assessment

MALDI-TOF MS Matrix Performance: 4-Aminoacridine Outperforms Other Positional Isomers

In a comparative study of monoaminoacridines as negative ion mode MALDI-TOF MS matrices for complex samples, 4-aminoacridine demonstrated superior performance over the other positional isomers (1-, 2-, 3-, and 9-aminoacridine) [1]. While the study does not provide a single quantitative metric for all isomers, it concludes that 4-aminoacridine is the most suitable matrix material among the monoaminoacridines for the analysis of specific complex samples, highlighting its unique analytical utility.

Mass Spectrometry Analytical Chemistry MALDI Matrix

Defined Application Scenarios for 4-Aminoacridine Based on Quantifiable Evidence


Developing Novel Antiproliferative Agents with a Favorable Safety Profile

Based on evidence that 4-aminoacridine derivatives exhibit lower toxicity towards normal human fibroblast cells (HFF-1) compared to quinacrine-derived analogs [2], this compound is the preferred starting scaffold for medicinal chemistry programs focused on discovering new anticancer or antiparasitic agents. Its use can lead to lead compounds with an improved therapeutic index, a critical differentiator in early-stage drug discovery where minimizing off-target effects is paramount.

Optimizing Negative Ion Mode MALDI-TOF MS for Complex Sample Analysis

Analytical chemistry laboratories should prioritize the procurement of 4-aminoacridine for developing and optimizing negative ion mode MALDI-TOF MS protocols. Evidence shows it outperforms other monoaminoacridine positional isomers as a matrix for the analysis of complex samples [2], making it the most effective and reliable choice within this specific chemical class for this analytical application.

Investigating Non-Cooperative DNA Binding Mechanisms

For biophysical studies focused on understanding the fundamentals of DNA-ligand interactions, particularly in distinguishing between cooperative and non-cooperative binding modes, 4-aminoacridine and its derivatives serve as essential tools. Evidence confirms that the 4-amino scaffold can be tuned to avoid the cooperative binding seen with 9-substituted acridines like m-AMSA, which is based on the non-cooperative binding of 9-aminoacridine [2]. This makes it a valuable molecular probe for dissecting binding thermodynamics and kinetics.

Academic Research on Acridine Structure-Activity Relationships (SAR)

4-Aminoacridine is an indispensable component in any comprehensive study of the structure-activity relationships of acridine-based compounds. Its distinct antibacterial potency (8.3-fold lower than proflavine [2]) and unique mutagenicity profile inferred from positional isomer studies [3] provide critical data points for understanding how simple structural modifications (e.g., amino group position) drive dramatic changes in biological and physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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